molecular formula C9H10O3S B12760032 3a-Methyl-4,7-hexahydroepoxybenzo(c)thiophene-1,3-dione (3a-alpha,4-beta,7-beta,7a-alpha)- CAS No. 127311-83-5

3a-Methyl-4,7-hexahydroepoxybenzo(c)thiophene-1,3-dione (3a-alpha,4-beta,7-beta,7a-alpha)-

Cat. No.: B12760032
CAS No.: 127311-83-5
M. Wt: 198.24 g/mol
InChI Key: OPYUMCPVGZEXMD-OLHMAJIHSA-N
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Description

3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione (3a-alpha,4-beta,7-beta,7a-alpha)-: is a complex organic compound with the molecular formula C8H10O3S It is a derivative of benzo[c]thiophene, featuring an epoxy group and a hexahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione involves multiple steps, typically starting from benzo[c]thiophene derivatives. The process includes:

    Epoxidation: Introduction of the epoxy group through the reaction of benzo[c]thiophene with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Hydrogenation: Reduction of the double bonds in the benzo[c]thiophene ring using hydrogen gas in the presence of a palladium catalyst.

    Methylation: Introduction of the methyl group at the 3a position using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.

    Reduction: Reduction reactions can target the epoxy group, converting it to a diol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2), nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to fit into specific binding pockets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4,7-Epoxybenzo[c]thiophene-1,3-dione: Shares the benzo[c]thiophene core but lacks the methyl group and hexahydro structure.

    1H-Cyclopenta[1,3]cyclopropa[1,2]benzene, octahydro-7-methyl-3-methylene-4-(1-methylethyl)-: Similar in having a complex fused ring system but differs in the specific ring structure and functional groups.

Uniqueness

3a-Methyl-4,7-hexahydroepoxybenzo©thiophene-1,3-dione stands out due to its specific combination of an epoxy group, hexahydro structure, and methyl substitution. This unique arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

127311-83-5

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

(1S,2R,6S,7R)-2-methyl-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C9H10O3S/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3/t4-,5+,6+,9+/m1/s1

InChI Key

OPYUMCPVGZEXMD-OLHMAJIHSA-N

Isomeric SMILES

C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)SC2=O)O3

Canonical SMILES

CC12C3CCC(C1C(=O)SC2=O)O3

Origin of Product

United States

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